molecular formula C18H16O2 B008409 2-tert-Butylanthraquinone CAS No. 84-47-9

2-tert-Butylanthraquinone

Cat. No. B008409
CAS RN: 84-47-9
M. Wt: 264.3 g/mol
InChI Key: YTPSFXZMJKMUJE-UHFFFAOYSA-N
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Description

Synthesis Analysis

The synthesis of TBAQ and its derivatives often involves photochemical transformations or liquid-phase tert-butylation using zeolites as catalysts. For instance, photochemical transformations of 2-arylamino-1-(4-tert-butylphenoxy)-9,10-anthraquinones involve the migration of the tert-butylphenyl group, demonstrating the role of photochemical processes in rearranging anthraquinone derivatives (Mainagashev, Klimenko, & Gritsan, 1998). Additionally, the liquid phase tert-butylation of anthracene, naphthalene, and thianthrene using acid zeolites as catalysts indicates an efficient synthetic pathway to TBAQ and its derivatives under moderate conditions (Armengol, Corma, García, & Primo, 1997).

Molecular Structure Analysis

The molecular and crystal structures of TBAQ derivatives have been determined through X-ray crystallography and correlated with NMR relaxation studies. These studies reveal the dynamic behavior of tert-butyl groups in the solid state, providing insights into the molecular mobility and structural stability of TBAQ derivatives (Rheingold, DiPasquale, & Beckmann, 2008).

Chemical Reactions and Properties

TBAQ undergoes various chemical reactions, including photo-oxidation in the presence of stabilizers, demonstrating its reactivity and the influence of substituents on its chemical behavior. The study of photo-oxidation of heptane-2-butylanthraquinone in the presence of stabilizers highlights the reactivity of TBAQ derivatives under oxidative conditions (Výprachtický, Pospíšil, & Sedlár, 1990).

Physical Properties Analysis

The solubility of TBAQ in binary solvents has been extensively studied, revealing its solubility behavior across different solvent systems and temperatures. These studies not only provide insights into the physical properties of TBAQ but also facilitate its application in various industrial processes (Jia, Yang, Liu, & Pan, 2014).

Chemical Properties Analysis

The chemical properties of TBAQ, including its reactivity towards various chemical reagents and conditions, have been characterized through studies on its redox behavior and catalytic applications. For example, the synthesis of molecular wires bearing an anthraquinone core demonstrates the potential of TBAQ derivatives as redox-controlled switches in molecular electronic devices (van Dijk, Myles, van der Veen, & Hummelen, 2006).

Scientific Research Applications

  • Neuroprotective and Cognitive Function Applications : Tert-butylhydroquinone (tBHQ) has shown promise in reducing early brain injury and cognitive dysfunction after subarachnoid hemorrhage in rats, suggesting potential clinical applications in treating cognitive dysfunction induced by such hemorrhages (Wang et al., 2014).

  • Carcinogenic and Anti-Carcinogenic Effects : tBHQ exhibits both anti-carcinogenic and carcinogenic effects. Its carcinogenicity is potentially linked to its ability to induce phase II xenobiotic metabolizing enzymes through an Nrf2-dependent pathway (Gharavi et al., 2007).

  • Photochemical Transformations : The study of 2-arylamino-1-(4-tert-butylphenoxy)-9,10-anthraquinones involves photochemical transformations that result in migration of the tert-butylphenyl group, demonstrating the compound's photochemical activity (Mainagashev et al., 1998).

  • Electrochemical Applications : Anthraquinone functionalized zeolite imidazolate framework-67 hybrids have been successful in encapsulating electrochemically active molecules, indicating potential efficiency in hydrogen production and oxygen reduction (Han et al., 2017).

  • Photoreactivity in Analytical Chemistry : Anthraquinones, particularly 2-tert-butylanthraquinone, show good photoreactivity for ginsenoside analysis using photoreduction fluorescence detection-HPLC (Park et al., 1996).

  • Protective Effects in Cell Studies : Thymoquinone (TQ) can protect human umbilical vein endothelial cells from cytotoxicity induced by tBHQ, enhancing cell viability and reducing apoptosis (Karimi et al., 2019).

  • Interfacial Membrane Potentials : The study of interfacial membrane potentials of redox carriers, including 2-tert-butylanthraquinone, shows a Nernstian response to pH, which could be significant in electrochemical applications (Jackman et al., 1987).

  • Crystal Structure and NMR Analysis : The crystal structure of 2-tert-butylanthracene and 2-tert-butylanthraquinone correlates with the NMR relaxation patterns of tert-butyl groups in the solid state, important in materials science (Rheingold et al., 2008).

  • Thermal Cycloreversion in Organic Chemistry : Thermal cycloreversion of dewar-anthraquinone derivatives via non-adiabatic valence isomerization is energetically feasible, leading to the formation of 1,2,3-tri-tert-butyl-1,4-Dewar-anthraquinone (Miki et al., 1992).

  • Synthesis in Polymer Science : Poly(quinone imines) with red color and film-forming properties were successfully synthesized using anthraquinone and aromatic diamines in a novel synthetic route, showing potential in material sciences (Hall et al., 1995).

Safety And Hazards

2-tert-Butylanthraquinone is classified as very toxic to aquatic life with long-lasting effects . It is recommended to avoid dust formation, breathing mist, gas or vapors, and contact with skin, eyes, and clothing . Personal protective equipment, including chemical impermeable gloves, should be used, and adequate ventilation should be ensured .

properties

IUPAC Name

2-tert-butylanthracene-9,10-dione
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
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InChI

InChI=1S/C18H16O2/c1-18(2,3)11-8-9-14-15(10-11)17(20)13-7-5-4-6-12(13)16(14)19/h4-10H,1-3H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YTPSFXZMJKMUJE-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)C1=CC2=C(C=C1)C(=O)C3=CC=CC=C3C2=O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H16O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
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DSSTOX Substance ID

DTXSID3058903
Record name 9,10-Anthracenedione, 2-(1,1-dimethylethyl)-
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Molecular Weight

264.3 g/mol
Source PubChem
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Product Name

2-tert-Butylanthraquinone

CAS RN

84-47-9
Record name 2-tert-Butylanthraquinone
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Record name 9,10-Anthracenedione, 2-(1,1-dimethylethyl)-
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Record name 2-tert-Butylanthraquinone
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Record name 9,10-Anthracenedione, 2-(1,1-dimethylethyl)-
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Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Citations

For This Compound
177
Citations
X Jia, Y Yang, G Liu, Z Pan - Fluid Phase Equilibria, 2014 - Elsevier
… In this paper, the solubilities of 2-tert-butylanthraquinone (TBAQ) in the binary solvents consisted of 1,3,5-trimethylbenzene (TMB) and DIBC with the solvent ratio of 3:1, 1:1, 3:2 and 2:3 …
Number of citations: 14 www.sciencedirect.com
A Ledwith, G Ndaalio, AR Taylor - Macromolecules, 1975 - ACS Publications
… The preliminary experiments also gave a clear indication that 2-tert- butylanthraquinone (TBAQ) behaved exactlylike AQ in every respect, a result fully born out by the quantitative studies…
Number of citations: 47 pubs.acs.org
X Ren, Z Pan, W Zhao, L Wang - The Journal of Chemical Thermodynamics, 2023 - Elsevier
… The solubility of 2-ethylanthraquinone (EAQ), 2-tert-butylanthraquinone (TBAQ) and 2-tert-amylanthraquinone (TAAQ) in binary solvents consisted of 1,3,5-trimethylbenzen (TMB) and …
Number of citations: 2 www.sciencedirect.com
MS Gandelman - Analytica chimica acta, 1983 - Elsevier
… The fluorescent product is produced in the photoreduction of 2-tert-butylanthraquinone … -2,6-disulfonate, was replaced by 2-tert-butylanthraquinone (t-BAQ), and a previously constructed …
Number of citations: 33 www.sciencedirect.com
RJ Moualim, AT Peters - Journal of the Chemical Society (Resumed), 1948 - pubs.rsc.org
EXPERIMENTAL. l-Nitro-2-tert.-butyZunthvaquinone (111).-Powdered potassium nitrate (12.2 g.; 1.2 mols.) was added during 15 minutes to a vigorously stirred solution of 2-tert,-…
Number of citations: 4 pubs.rsc.org
AT Peters - Journal of the Chemical Society (Resumed), 1958 - pubs.rsc.org
The nitro-group in 2-n-butyl-l-nitroanthraquinone has been replaced, to give a series of alkylamino-and arylamino-derivatives, which are dyes for cellulose acetate rayon, Nylon, and …
Number of citations: 1 pubs.rsc.org
SL Yau, DP Rillema, DC Jackman… - Journal of membrane …, 1988 - Elsevier
… , we report the behavior in the concentration-dependent regime for photochemical electron transport and compare the behavior of two electron transport relays, 2tert-butylanthraquinone …
Number of citations: 2 www.sciencedirect.com
AL Rheingold, AG DiPasquale, PA Beckmann - Chemical Physics, 2008 - Elsevier
… A view looking in a direction perpendicular to the aromatic plane of the two inequivalent molecules A and B of 2-tert-butylanthraquinone (2TAQ) as they appear in the crystal. The tert-…
Number of citations: 7 www.sciencedirect.com
SA Miller, B van Beek, TA Hamlin… - Journal of Fluorine …, 2018 - Elsevier
… involves the use of sodium trifluoromethylsulfinate (Langlois reagent) as the source of the trifluoromethyl radical and is performed photochemically with 2-tert-butylanthraquinone as a …
Number of citations: 18 www.sciencedirect.com
W Bradley, HE Nursten - Journal of the Chemical Society (Resumed), 1951 - pubs.rsc.org
The course of chemical change is frequently modified by the presence of bulky alkyl groups in one or more of the reactants. Fused with potassium hydroxide at 240”, 2-…
Number of citations: 5 pubs.rsc.org

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